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molecular formula C11H14BrN3O3 B8422485 Tert-butyl 5-bromo-4-carbamoylpyridin-2-ylcarbamate

Tert-butyl 5-bromo-4-carbamoylpyridin-2-ylcarbamate

Cat. No. B8422485
M. Wt: 316.15 g/mol
InChI Key: OMHDTESJOOCMGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08283361B2

Procedure details

A solution of methyl 2-(bis(tert-butoxycarbonyl)amino)-5-bromoisonicotinate (Intermediate 83, 100 g, 232 mmol) in 7 N ammonia in methanol (600 mL) was allowed to stir at 50° C. in a 1 L sealed tube overnight. The resulting mixture was evaporated to dryness and the crude product was directly used for the next step without further purification.
Name
methyl 2-(bis(tert-butoxycarbonyl)amino)-5-bromoisonicotinate
Quantity
100 g
Type
reactant
Reaction Step One
Name
Intermediate 83
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8](C(OC(C)(C)C)=O)[C:9]1[CH:10]=[C:11]([C:16]([Br:19])=[CH:17][N:18]=1)[C:12](OC)=[O:13])=[O:7])([CH3:4])([CH3:3])[CH3:2].[NH3:27]>CO>[Br:19][C:16]1[C:11]([C:12](=[O:13])[NH2:27])=[CH:10][C:9]([NH:8][C:6](=[O:7])[O:5][C:1]([CH3:4])([CH3:3])[CH3:2])=[N:18][CH:17]=1

Inputs

Step One
Name
methyl 2-(bis(tert-butoxycarbonyl)amino)-5-bromoisonicotinate
Quantity
100 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N(C=1C=C(C(=O)OC)C(=CN1)Br)C(=O)OC(C)(C)C
Step Two
Name
Intermediate 83
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N(C=1C=C(C(=O)OC)C(=CN1)Br)C(=O)OC(C)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
600 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
to stir at 50° C. in a 1 L
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
sealed tube overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The resulting mixture was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the crude product was directly used for the next step without further purification

Outcomes

Product
Name
Type
Smiles
BrC=1C(=CC(=NC1)NC(OC(C)(C)C)=O)C(N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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